molecular formula C12H7FN2O B6366610 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% CAS No. 1261909-54-9

5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6366610
CAS RN: 1261909-54-9
M. Wt: 214.19 g/mol
InChI Key: NXSXHYXZVJSLPK-UHFFFAOYSA-N
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Description

5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% (5-FCPH) is a chemical compound used in scientific research and laboratory experiments. It is an aromatic heterocyclic compound containing a nitrogen atom in a five-membered ring. It is a colorless, odorless, crystalline solid with a melting point of 90-92 °C and a molecular weight of 187.16 g/mol. 5-FCPH is an effective reagent for the synthesis of various organic compounds, and has been widely used in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% is not well understood. However, it is believed that the reaction of 2-fluorophenylacetonitrile and 3-hydroxy-1-pyridinecarboxaldehyde in the presence of a catalyst results in the formation of an intermediate, which then undergoes a nucleophilic substitution reaction to form 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% are not well understood. However, it has been reported that 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% is a weak inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of many drugs.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% is its high yield, typically 95%. It is also a relatively inexpensive compound, making it a cost-effective reagent for laboratory experiments. The main limitation of 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The future directions for 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% research include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of organic compounds. Additionally, further research is needed to determine the optimal conditions for its synthesis, as well as to identify potential new uses for the compound. Finally, further research is needed to better understand the potential toxicity of 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% and its effects on human health.

Synthesis Methods

5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% can be synthesized from the reaction of 2-fluorophenylacetonitrile and 3-hydroxy-1-pyridinecarboxaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-90°C. The reaction mixture is then cooled and the product is isolated by filtration. The yield of 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% is typically 95%.

Scientific Research Applications

5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% has been used in various scientific research applications, such as the synthesis of pharmaceuticals and pesticides, the synthesis of fluoroalkyl-substituted heterocyclic compounds, and the synthesis of organic compounds containing a nitrogen atom in a five-membered ring. It has also been used in the synthesis of organic compounds containing a nitrogen atom in a six-membered ring. 5-(3-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95% has been used as a reagent in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals.

properties

IUPAC Name

2-fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-12-8(5-14)2-1-3-11(12)9-4-10(16)7-15-6-9/h1-4,6-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXHYXZVJSLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CN=C2)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682752
Record name 2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-54-9
Record name 2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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